molecular formula C16H16O B1360512 3-(3-Methylphenyl)propiophenone CAS No. 95465-70-6

3-(3-Methylphenyl)propiophenone

Cat. No.: B1360512
CAS No.: 95465-70-6
M. Wt: 224.3 g/mol
InChI Key: WFZJENUFNMLSIR-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)propiophenone (CAS: 51772-30-6), also known as 3'-methylpropiophenone, is an aromatic ketone with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . Structurally, it consists of a propiophenone backbone (a three-carbon chain terminating in a ketone group) substituted with a 3-methylphenyl group at the meta position. This compound is a key intermediate in organic synthesis, particularly in the preparation of β-aminoketones and γ-aminoalcohols, which serve as precursors to pharmaceuticals such as the local anesthetic Falicain® and the antifungal agent Naftifine® . Its synthetic versatility stems from the reactivity of the ketone group, which enables reductive amination and alkylation reactions .

Properties

IUPAC Name

3-(3-methylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZJENUFNMLSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644054
Record name 3-(3-Methylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95465-70-6
Record name 3-(3-Methylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Observations :

  • Halogenated Derivatives : Bromo and chloro substituents increase molecular weight and lipophilicity, enhancing stability but reducing aqueous solubility .
  • Trifluoromethyl Derivatives : The electron-withdrawing -CF₃ group significantly boosts chemical inertness and metabolic resistance, making these compounds valuable in agrochemicals .
  • Amino Derivatives: Introduction of a methylamino group (e.g., 3-MMC) introduces hydrogen-bonding capacity, altering pharmacological activity and enabling interactions with neurotransmitter systems .

Structural and Spectroscopic Comparisons

UV-Vis spectroscopy studies reveal that propiophenone derivatives with electron-donating groups (e.g., -CH₃) exhibit redshifted absorption maxima compared to electron-withdrawing substituents (e.g., -CF₃) . For example, this compound and 3',4'-(methylenedioxy)propiophenone share similar spectral profiles due to analogous conjugation systems .

Biological Activity

3-(3-Methylphenyl)propiophenone, also known as 3-Methylpropiophenone , is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H14_{14}O
  • Molecular Weight : 238.28 g/mol
  • CAS Number : 898768-27-9

The compound features a propiophenone structure with a methyl group at the meta position of the phenyl ring. This unique arrangement influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, making it a candidate for further development in pharmaceutical applications.
  • Anticancer Potential : Preliminary research suggests that this compound may interact with cancer cell lines, leading to apoptosis and inhibition of tumor growth. The mechanism appears to involve the induction of oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to form covalent bonds with biological macromolecules such as proteins and nucleic acids. This reactivity may lead to:

  • Protein Modification : The compound can modify amino acid residues in proteins, potentially altering their function and contributing to its antimicrobial and anticancer effects.
  • Cellular Signaling Disruption : By interfering with key signaling pathways, the compound may induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various substituted propiophenones, this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those for many standard antibiotics, indicating its potential as an alternative antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus12
Escherichia coli16
Pseudomonas aeruginosa20

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis through the activation of caspase pathways.

Cell LineIC50_{50} (µM)Apoptosis Rate (%)
HeLa1545
MCF-72038

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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